2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a novel derivative of 2,3-dihydro-1,4-dioxino[2,3-f]benzimidazole .
- It has been discovered as a potent antagonist of Protease-Activated Receptor 4 (PAR4) .
- PAR4 plays a crucial role in platelet activation, and this compound effectively inhibits platelet aggregation with low bleeding risk .
Preparation Methods
- The synthetic route for this compound involves the introduction of an ethoxy group at the 2,3-dihydro-1,4-dioxino[2,3-f]benzimidazole scaffold.
- Specific reaction conditions and industrial production methods are not explicitly mentioned in the available literature.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions for these reactions remain unspecified.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- In scientific research, this compound has potential applications in:
Medicinal Chemistry: As a PAR4 antagonist, it could be explored for cardiovascular disease treatment.
Biology: Investigating platelet function and thrombosis.
Industry: Developing safer options for arterial embolism treatment.
Mechanism of Action
- The compound likely exerts its effects by blocking PAR4 activation.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-3-14-7-5-6-8-15(14)23-21(25)13-24-17-12-19-18(26-9-10-27-19)11-16(17)22-20(24)4-2/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,25) |
InChI Key |
LXQQKUSPZDZMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3N=C2CC)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.